
N-(tert-butoxycarbonyl)-alpha-((1S)-1-methyl-propyl)proline ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Pro-OH , appartient à la famille des acides aminés protégés . Il joue un rôle crucial dans la synthèse peptidique en raison de sa capacité à protéger le groupe amino pendant les réactions chimiques. Le groupe Boc (tert-butoxycarbonyl) protège la fonctionnalité amino, permettant la formation contrôlée de liaisons peptidiques.
Méthodes De Préparation
a. Voies de synthèse : La synthèse du Boc-Pro-OH implique plusieurs étapes :
Protection Boc : Le chloroformiate de tert-butyle (BOC-Cl) réagit avec la L-proline pour former le Boc-Pro-OH.
Estérification : L’éthanolamine est ajoutée à la proline protégée par Boc pour produire l’ester éthylique de N-(tert-butoxycarbonyl)-alpha-((1S)-1-méthyl-propyl)proline.
- Protection Boc : La réaction se produit généralement en conditions anhydres en utilisant une base telle que la triéthylamine (TEA).
- Estérification : L’éthanolamine réagit avec le Boc-Pro-OH en présence d’un catalyseur approprié (par exemple, DMAP) et d’un solvant (par exemple, le dichlorométhane).
c. Production industrielle : Le Boc-Pro-OH est produit à grande échelle en utilisant des voies de synthèse similaires. Les procédés industriels optimisent le rendement et la pureté.
Analyse Des Réactions Chimiques
Le Boc-Pro-OH subit diverses réactions :
Hydrolyse : Élimination du groupe Boc à l’aide d’un acide ou d’une base.
Réactions de couplage : Formation de liaisons peptidiques avec d’autres acides aminés.
Amination réductrice : Conversion en amines secondaires.
Formation d’amide : Réaction avec des acides carboxyliques pour former des amides.
Les réactifs courants comprennent les acides (par exemple, HCl, TFA), les bases (par exemple, NaOH) et les agents de couplage (par exemple, DCC, HOBt). Les principaux produits comprennent les peptides et leurs dérivés.
Applications De Recherche Scientifique
Le Boc-Pro-OH trouve des applications dans :
Synthèse peptidique : En tant que brique de construction pour les peptides personnalisés.
Développement de médicaments : Dans la conception de peptidomimétiques et de composés bioactifs.
Ingénierie des protéines : Pour des modifications site-spécifiques.
Synthèse peptidique en phase solide : Sur des peptides liés à une résine.
Mécanisme D'action
Le mécanisme d’action du Boc-Pro-OH réside dans son rôle de groupe protecteur. Il protège le groupe amino pendant la formation de la liaison peptidique, assurant une synthèse contrôlée.
Comparaison Avec Des Composés Similaires
Le Boc-Pro-OH est unique en raison de ses propriétés de protection spécifiques. Des composés similaires comprennent les dérivés protégés par Boc d’autres acides aminés (par exemple, Boc-Gly-OH, Boc-Leu-OH) . Les caractéristiques distinctes du Boc-Pro-OH le distinguent en chimie peptidique.
Propriétés
Formule moléculaire |
C16H29NO4 |
|---|---|
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-ethyl 2-butan-2-ylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H29NO4/c1-7-12(3)16(13(18)20-8-2)10-9-11-17(16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3 |
Clé InChI |
JMSLJJHINWEPMI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(CCCN1C(=O)OC(C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



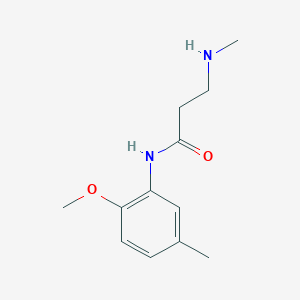

![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12111717.png)
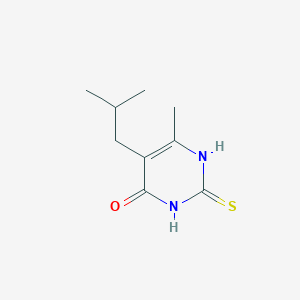
![1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B12111724.png)
![[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol](/img/structure/B12111732.png)
![2-(4,13-Dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12111734.png)
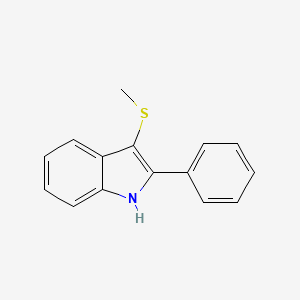
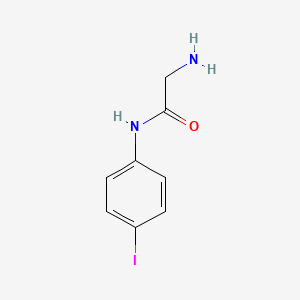

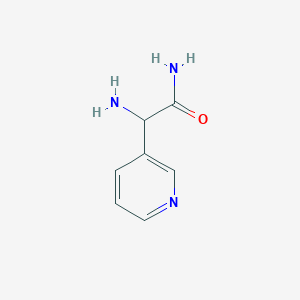
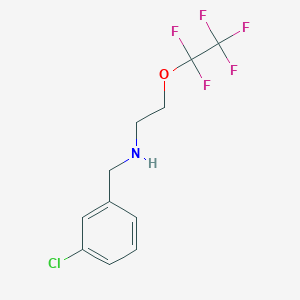
![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)
